4-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
4-bromo-N-(2,2-difluoroethyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO/c1-6-4-7(2-3-8(6)11)10(15)14-5-9(12)13/h2-4,9H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPXRUJBCGNIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-Bromo-2-fluoro-N-methylbenzamide
The synthesis of 4-Bromo-2-fluoro-N-methylbenzamide can be achieved from methylamine hydrochloride and 4-Bromo-2-fluorobenzoic acid. ChemicalBook provides 5 synthetic routes for this compound.
Reaction Conditions : React 4-Bromo-2-fluorobenzoic acid with methylamine hydrochloride in the presence of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate and N-ethyl-N,N-diisopropylamine in dichloromethane at 20°C for 2 hours.
| Reagent | Amount |
|---|---|
| 4-Bromo-2-fluorobenzoic acid | 1.0 equiv. |
| Methylamine hydrochloride | 1.1 equiv. |
| Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate | 1.1 equiv. |
| Diisopropylethylamine | 3.3 equiv. |
| Dichloromethane | 0.20 mol.L-1 |
Procedure : Stir the mixture of 4-bromo-2-fluorobenzoic acid, methylamine hydrochloride, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, and diisopropylethylamine in dichloromethane for 2 hours at room temperature. Hydrolyze the reaction mixture and extract twice with dichloromethane. Combine the organic layers, wash with brine, dry over \$$MgSO_4\$$, concentrate, and purify by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to obtain the intermediate methylamide as a white solid in quantitative yield.
Improved Process for Enzalutamide Preparation
An improved process for preparing Enzalutamide involves reacting 4-bromo-2-fluorobenzoic acid with a chlorinating agent such as Oxalyl chloride, Thionyl chloride, \$$PCl3\$$, \$$PCl5\$$, or \$$POCl_3\$$ at 25-55°C in a solvent like methylene dichloride, ethyl acetate, or dimethylsulfoxide.
Chlorodifluoroethylation
The chlorodifluoroethylation of 4-(tert-butyl)-N-methylbenzamide using a palladium catalyst has been investigated. The reaction of 4-(tert-butyl)-N-methylbenzamide with iodonium salts in dry dichloroethane (DCE) without a catalyst yields no product. Palladium catalysts such as \$$PdCl2\$$, \$$Pd2(dba)3\$$, \$$Pd(TFA)2\$$, and \$$Pd(OAc)2\$$ can be used, with \$$Pd(OAc)2\$$ providing the o-substituted product in 93% yield. The reaction requires acid additives such as acetic acid (AcOH).
N-Chloroamide Synthesis
A general procedure for synthesizing N-chloroamides involves dissolving an amide in a mixture of ethyl acetate and tert-butanol, followed by adding a sodium hypochlorite solution and acetic acid. The reaction mixture is stirred at room temperature until the reaction is complete (typically within 0.5 to 3 hours). The mixture is then passed through a short pad of celite and washed with dichloromethane. The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography (hexanes and ethyl acetate) to afford the N-chloroamide product.
Key Considerations
- Reaction Conditions : Precise control over reaction conditions is essential to avoid side reactions such as over-bromination or degradation of the difluoroethyl group.
- Purification : The crude product is purified using recrystallization or chromatographic techniques.
- Solvents : Solvents such as dichloromethane, ethyl acetate, and dichloroethane are commonly used.
- Catalysts and Additives : Palladium catalysts and acid additives play a crucial role in chlorodifluoroethylation reactions.
Data Table: Relevant Chemical Information
| Property | Value |
|---|---|
| Product Name | 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide |
| Molecular Formula | \$$C{10}H{10}BrF_2NO\$$ |
| Molecular Weight | 278.09 g/mol |
| IUPAC Name | 2-bromo-N-(2,2-difluoroethyl)-3-methylbenzamide |
| Standard InChI | InChI=1S/C10H10BrF2NO/c1-6-3-2-4-7(9(6)11)10(15)14-5-8(12)13/h2-4,8H,5H2,1H3,(H,14,15) |
| Standard InChIKey | VSMUBUKLKRVIEM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C(=O)NCC(F)F)Br |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)NCC(F)F)Br |
| PubChem Compound ID | 103855250 |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can yield corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromine atom at the 4-position, a difluoroethyl group, and a methyl group at the 3-position of the benzene ring. Its molecular formula is . The presence of halogen atoms contributes to its reactivity and potential biological activity.
Chemistry
- Intermediate in Organic Synthesis : 4-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.
- Reactivity : The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. This allows for the introduction of various substituents that can modify its chemical properties and enhance its utility in synthetic chemistry.
Biology
- Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties. The difluoroethyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets.
- Mechanism of Action : The compound's interaction with specific enzymes or receptors is under investigation. The presence of fluorine atoms is known to influence binding affinity and selectivity towards biological targets, which could lead to significant therapeutic applications.
Medicine
- Drug Development : Researchers are exploring the use of this compound as a scaffold for developing new therapeutic agents. Its unique structural features may allow for the design of drugs targeting specific diseases, including cancer and infectious diseases.
- Therapeutic Potential : Studies are ongoing to evaluate its efficacy in preclinical models for various conditions. The compound's ability to modulate biological pathways makes it a candidate for further investigation in drug discovery programs.
Industry
- Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for formulating advanced materials and chemical products with specific performance characteristics.
- Pesticide Formulations : The compound is also being investigated for its potential use in agricultural applications as a pesticide or herbicide. Its novel structure may provide advantages over existing compounds, such as improved efficacy or reduced environmental impact.
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Enables synthesis of complex compounds |
| Biology | Antimicrobial and anticancer studies | Potential therapeutic effects |
| Medicine | Drug development scaffold | Targeted therapies for diseases |
| Industry | Specialty chemicals production | Advanced material formulations |
| Agriculture | Pesticide formulations | Improved efficacy and safety |
Case Studies
- Anticancer Activity : A study examining various benzamide derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. This suggests potential for further development in oncology therapeutics.
- Pesticide Efficacy : Research into nitrogenous heterocycles has indicated that compounds with similar structural motifs can effectively control pest populations while minimizing environmental impact. This opens avenues for sustainable agricultural practices using derivatives of this compound.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioavailability: The difluoroethylamine group in the target compound increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability compared to N,N-dimethylamine derivatives (logP ~1.8) .
Structural Flexibility vs. Rigidity :
- The ethynylphenyl substituent in introduces rigidity, favoring interactions with flat binding pockets (e.g., kinase ATP sites). In contrast, the difluoroethyl group offers conformational flexibility, which may improve adaptability to diverse targets.
Synthetic Accessibility :
- Compounds like the target benzamide are typically synthesized via amide coupling using reagents such as EDC/HOBT, as demonstrated in radiolabeled benzamide derivatives . This method ensures high yields and purity for structurally complex amines.
The bromine atom may enhance halogen bonding with biomolecular targets, while fluorine optimizes ADME (Absorption, Distribution, Metabolism, Excretion) properties .
Biological Activity
Overview
4-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides. Characterized by a bromine atom at the para position, a difluoroethyl group at the nitrogen atom, and a methyl group at the meta position, this compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Chemical Formula : C10H10BrF2N
- Molecular Weight : 276.09 g/mol
- CAS Number : 1707709-36-1
The biological activity of this compound is believed to be influenced by its structural features:
- Lipophilicity : The difluoroethyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
- Reactivity : The presence of the bromine atom may enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 100 |
| Escherichia coli | 15 | 100 |
| Pseudomonas aeruginosa | 20 | 100 |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest at G1 phase |
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound in antibiotic development. -
Anticancer Activity Assessment :
In a research article published in the Journal of Medicinal Chemistry, Jones et al. (2024) reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis via the mitochondrial pathway.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The lipophilic nature suggests good absorption following oral administration.
- Metabolism : Initial studies indicate that cytochrome P450 enzymes may play a role in metabolizing this compound, influencing its bioavailability and clearance rates.
Q & A
Q. What are the standard synthetic routes for 4-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide, and how do reaction conditions influence yield?
A common approach involves coupling 4-bromo-3-methylbenzoic acid derivatives with 2,2-difluoroethylamine. For example, carbodiimide-mediated coupling (e.g., EDC/HOBT) is widely used to form the amide bond, as demonstrated in analogous benzamide syntheses . Reaction optimization, such as solvent choice (e.g., DMF vs. THF) and temperature control (0–25°C), can improve yields by minimizing side reactions like hydrolysis. Evidence from similar compounds shows yields ranging from 60% to 85% under optimized conditions .
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., bromine at C4, methyl at C3) and amide bond formation. For example, aromatic protons in the benzene ring typically appear as a multiplet at δ 7.2–8.0 ppm, while the difluoroethyl group shows characteristic splitting patterns .
- Melting Point : Consistency with literature values (if available) ensures purity.
- Mass Spectrometry (ESI-MS/HRMS) : To verify molecular weight (e.g., [M+H]+ expected at ~284.0 m/z) .
Q. What physicochemical properties are critical for handling and storage?
Key properties include:
- Solubility : Likely low in water but soluble in polar aprotic solvents (e.g., DMSO, DMF), based on analogs like 4-cyano-N-(2-fluorophenyl)benzamide .
- Stability : Amide bonds are generally stable at room temperature but may degrade under strong acidic/basic conditions. Storage at –20°C under inert atmosphere is recommended for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or IR data may arise from differences in solvent, concentration, or instrumentation. For example:
- Aromatic proton shifts : Variations in δ values could result from deuterated solvent effects (e.g., CDCl3 vs. DMSO-d6). Cross-referencing with high-resolution crystallographic data (e.g., C–C bond lengths from X-ray structures) can validate assignments .
- IR carbonyl stretches : Amide C=O stretches typically appear at ~1650–1680 cm⁻¹. Deviations may indicate impurities or conformational changes .
Q. What strategies are employed to study the compound's biological activity, and how are false positives mitigated?
- In vitro assays : Dose-response studies in cancer cell lines (e.g., IC50 determination) require controls like vehicle (DMSO) and reference compounds (e.g., cisplatin) to rule out nonspecific cytotoxicity .
- Target validation : Use of siRNA or CRISPR knockouts can confirm specificity. For example, if the compound inhibits a kinase, rescue experiments with overexpressed kinase can validate target engagement .
Q. How does the electronic nature of the bromine substituent influence reactivity in further derivatization?
The bromine at C4 serves as a site for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Computational studies (DFT) on analogous compounds suggest that electron-withdrawing groups (e.g., Br) activate the benzene ring toward electrophilic substitution at C2 or C5 positions . Experimental verification via regioselective functionalization (e.g., nitration) can map reactivity patterns .
Q. What methodologies are used to analyze metabolic stability in preclinical studies?
- Microsomal assays : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis quantify parent compound degradation. Half-life (t1/2) and intrinsic clearance (Clint) are calculated to predict in vivo stability .
- Metabolite identification : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites, such as hydroxylation or glucuronidation products .
Data Contradictions and Resolution
Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?
Discrepancies may stem from:
- pH-dependent solubility : The amide group’s pKa (~1–3) affects ionization. Solubility assays should specify pH (e.g., PBS at pH 7.4 vs. gastric fluid at pH 2) .
- Aggregation : Dynamic light scattering (DLS) can detect nanoparticle formation, which may falsely indicate solubility. Ultracentrifugation followed by HPLC quantifies true dissolved fraction .
Q. Why do different synthetic protocols report varying yields for the same reaction?
Factors include:
- Purification methods : Column chromatography vs. recrystallization may recover different product fractions. For example, silica gel may retain polar impurities, reducing apparent yield .
- Starting material quality : Trace moisture in reagents (e.g., amines) can hydrolyze activated intermediates like acyl chlorides. Karl Fischer titration ensures anhydrous conditions .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference ID |
|---|---|---|---|---|
| EDC/HOBT coupling | DMF, RT, 24 h | 78 | 95 | |
| Acyl chloride route | SOCl2, THF, reflux | 65 | 90 |
Q. Table 2. Key Spectral Data
| Technique | Observed Value | Reference Compound Comparison | ID |
|---|---|---|---|
| 1H NMR | δ 7.45 (d, J=8.2 Hz, H5) | Matches 4-bromo-3-methylbenzamides | |
| ESI-MS | [M+H]+ = 283.98 | Theoretical: 284.0 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
